molecular formula C9H7NO2 B062566 Ethanone, 1-furo[3,2-c]pyridin-4-yl-(9CI) CAS No. 193750-71-9

Ethanone, 1-furo[3,2-c]pyridin-4-yl-(9CI)

Cat. No.: B062566
CAS No.: 193750-71-9
M. Wt: 161.16 g/mol
InChI Key: QLKKZHVYCXYFSV-UHFFFAOYSA-N
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Description

4-Acetylfuro[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylfuro[3,2-c]pyridine can be achieved through various methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components. This method utilizes [4 + 2] cycloaddition reactions, which can be catalyzed by transition metals or proceed via thermal pericyclic reactions . Another method involves the microbial enantioselective reduction of acetylpyridine derivatives, where microorganisms such as Candida maris are used to reduce 5-acetylfuro[2,3-c]pyridine to its corresponding alcohol derivative .

Industrial Production Methods: Industrial production of 4-Acetylfuro[3,2-c]pyridine typically involves the optimization of reaction conditions to maximize yield and enantioselectivity. This includes controlling aeration conditions and glucose concentration during microbial reduction processes .

Scientific Research Applications

4-Acetylfuro[3,2-c]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it serves as an intermediate in the synthesis of non-nucleoside HIV reverse-transcriptase inhibitors . Additionally, it is used in the pharmaceutical industry for the preparation of chiral alcohols and other optically active compounds .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Acetylfuro[3,2-c]pyridine include other furopyridine derivatives such as furo[2,3-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-b]pyridine . These compounds share a similar fused ring system but differ in the position of the nitrogen atom within the ring structure.

Uniqueness: 4-Acetylfuro[3,2-c]pyridine is unique due to its specific ring fusion and the position of the acetyl group, which imparts distinct chemical and biological properties. Its ability to undergo enantioselective reduction and participate in complex cascade reactions further distinguishes it from other similar compounds .

Properties

CAS No.

193750-71-9

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-furo[3,2-c]pyridin-4-ylethanone

InChI

InChI=1S/C9H7NO2/c1-6(11)9-7-3-5-12-8(7)2-4-10-9/h2-5H,1H3

InChI Key

QLKKZHVYCXYFSV-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=CC2=C1C=CO2

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=CO2

Synonyms

Ethanone, 1-furo[3,2-c]pyridin-4-yl- (9CI)

Origin of Product

United States

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